N-([2,2'-bifuran]-5-ylmethyl)benzofuran-2-carboxamide
Description
N-([2,2'-Bifuran]-5-ylmethyl)benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran-2-carboxamide moiety linked via a methyl group to the 5-position of a 2,2'-bifuran core. Such bifuran-benzofuran hybrids are of interest in materials science and medicinal chemistry due to their tunable electronic properties and bioactivity .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c20-18(17-10-12-4-1-2-5-14(12)23-17)19-11-13-7-8-16(22-13)15-6-3-9-21-15/h1-10H,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVMAAPZSCDHAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=C(O3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)benzofuran-2-carboxamide typically involves a multi-step process. One common method includes the use of 8-aminoquinoline directed C–H arylation followed by transamidation chemistry. The benzofuran substrate is subjected to palladium-catalyzed C–H arylation to introduce the bifuran moiety at the C3 position of the benzofuran scaffold. This is followed by a one-pot, two-step transamidation procedure to form the final carboxamide product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic route mentioned above can be adapted for large-scale production. The use of palladium catalysis and efficient transamidation procedures make it feasible for industrial applications, provided that the reaction conditions are optimized for scale-up.
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzofuran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced carboxamide derivatives.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)benzofuran-2-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Bifuran/Bithiophene Cores
(a) 5'-(4-Chlorophenyl)-2,2'-bifuran-5-carboxamide
- Structure : Substitutes the benzofuran group with a 4-chlorophenyl moiety on the bifuran core.
- Properties: The electron-withdrawing chlorine substituent may enhance electrophilic reactivity compared to the benzofuran derivative.
(b) 6-Methoxy-2-naphthyl-[2,2'-bithiophene]-5-carboxamide
- Structure : Replaces the bifuran core with a bithiophene and introduces a methoxy-naphthyl group.
- Properties : Thiophene-based systems generally exhibit higher conductivity than furan derivatives due to sulfur's polarizability. The methoxy-naphthyl group could improve solubility .
- Applications: Potential use in organic electronics or as a bioactive agent.
Polarizability and Electronic Properties
The polarizability (⟨α⟩) of compounds with bifuran π-linkers is influenced by substituents:
Comparative Data Table
Biological Activity
N-([2,2'-bifuran]-5-ylmethyl)benzofuran-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the realms of cancer treatment and immunomodulation. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound belongs to the benzofuran family, which is known for its diverse pharmacological properties. The synthesis of benzofuran derivatives typically involves methods such as C–H arylation and transamidation, allowing for the introduction of various functional groups that can enhance biological activity. Recent advancements in synthetic methodologies have made it easier to generate complex benzofuran derivatives with tailored properties for specific applications .
This compound exhibits its biological effects primarily through modulation of the CCL20/CCR6 axis, which plays a crucial role in immune response and cancer progression. Inhibition of CCL20-dependent chemotaxis has been linked to reduced migration of immune cells, suggesting potential applications in treating inflammatory diseases and certain cancers .
Biological Activities
1. Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including colon cancer cells. The compound's efficacy is attributed to its ability to induce apoptosis and inhibit cell proliferation:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 25.72 ± 3.95 | Induces apoptosis |
| HCT116 | 45.2 | Cytotoxic effects |
| A549 | 26.0 | Cell cycle arrest |
These findings indicate that the compound may serve as a promising candidate for further development in cancer therapeutics .
2. Immunomodulatory Effects
In addition to its anticancer properties, this compound has shown potential as an immunomodulatory agent. By blocking the CCL20-induced chemotaxis of human peripheral blood mononuclear cells (PBMC), it may help mitigate autoimmune responses and inflammation-related disorders .
Case Studies
Several studies have explored the biological activity of benzofuran derivatives similar to this compound:
- Study on Colon Cancer : A recent study identified several benzofuran derivatives that inhibited colon cancer cell growth effectively. Among these, compounds similar to this compound showed promising results with IC50 values indicating substantial cytotoxicity against colon cancer cell lines .
- Immunomodulation Research : Another investigation focused on the immunomodulatory effects of benzofuran derivatives revealed that certain compounds could significantly reduce inflammation markers in vitro and in vivo models .
Q & A
Q. What are the common synthetic routes for preparing N-([2,2'-bifuran]-5-ylmethyl)benzofuran-2-carboxamide?
Synthesis typically involves multi-step reactions. Key steps include:
- Bifuran core construction : Bromination of 2,2'-bifuran derivatives (e.g., using bromine gas in toluene under nitrogen) to introduce halogen groups for subsequent coupling .
- Benzofuran carboxamide formation : Palladium-catalyzed C–H arylation or coupling reactions to attach the benzofuran moiety (similar to methods in benzofuran analogs) .
- Methyl linkage : Alkylation or nucleophilic substitution to connect the bifuran and benzofuran groups, often using NaH or other bases in THF/DMF .
- Purification : Silica gel column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization to isolate the final product .
Q. How is the compound structurally characterized in academic research?
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm for bifuran and benzofuran rings) .
- X-ray crystallography : Determines crystal packing and stereochemistry (e.g., ORTEP diagrams for bifuran derivatives) .
- IR spectroscopy : Identifies functional groups like amides (C=O stretch ~1650 cm) and furan rings (C-O-C ~1250 cm) .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)) enhance coupling efficiency in arylations .
- Temperature control : Reflux conditions (e.g., 50–60°C in DCM/THF) improve intermediate stability .
- Protecting groups : Use of benzyl or tert-butyl groups prevents undesired side reactions during bifuran functionalization .
- Scalability : Continuous flow reactors and automated purification systems (e.g., flash chromatography) improve reproducibility in gram-scale synthesis .
Q. What are the hypothesized biological targets or mechanisms of action for this compound?
- Enzyme inhibition : Structural analogs (e.g., benzofuran carboxamides) inhibit kinases or cytochrome P450 enzymes via hydrogen bonding with the carboxamide group .
- Antimicrobial activity : The bifuran moiety may disrupt bacterial cell membranes, as seen in related furan derivatives .
- Computational modeling : Molecular docking studies predict interactions with DNA gyrase or topoisomerase IV (based on cheminformatics data) .
Q. How can researchers address contradictions in spectroscopic data across studies?
- Solvent effects : Compare NMR data acquired in identical solvents (e.g., CDCl vs. DMSO-d) to resolve chemical shift discrepancies .
- Crystallographic validation : Use X-ray structures to confirm ambiguous NOE or coupling patterns in NMR .
- Batch variability : Assess purity via HPLC (≥95%) and elemental analysis to rule out impurities affecting spectral results .
Methodological Considerations
Q. What purification techniques are most effective for isolating this compound?
- Column chromatography : Silica gel with gradient elution (hexane:ethyl acetate 9:1 to 1:1) separates polar byproducts .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals for X-ray analysis .
- Distillation : For volatile intermediates, fractional distillation under reduced pressure prevents decomposition .
Q. Which computational methods predict the compound’s reactivity or stability?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular dynamics simulations : Assess solvation effects and conformational flexibility in biological environments .
- QSAR modeling : Relates structural features (e.g., logP, polar surface area) to bioavailability or toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
